Hydrogenation Impurity Profile: Purified Mono-Cyanoethyl Derivative vs. Mixed Cyanoethylation Product
When 3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile is employed as a purified, single-component feedstock for catalytic hydrogenation to diethylene glycol mono-3-aminopropyl ether, coupling-related high-boiling impurities are reduced to below 3% from approximately 15% in the conventional mixed-nitrile process, and raw material decomposition impurities decrease from about 10% to less than 1.5% [1]. The optimized process achieves a product GC purity exceeding 98.7% with an isolated separation yield of 92.3% [1]. In contrast, the prior art USP2853510 process—which hydrogenates an unpurified mixture of mono- and bis-cyanoethylated diethylene glycol directly—reports a combined yield of only 59% for both mono-amine and bis-amine products, with extensive reaction impurities [1].
| Evidence Dimension | Hydrogenation impurity profile and isolated yield |
|---|---|
| Target Compound Data | Coupling impurities <3%, decomposition impurities <1.5%, GC purity >98.7%, isolated yield 92.3% |
| Comparator Or Baseline | Mixed cyanoethylation product (prior art USP2853510): coupling impurities ~15%, decomposition impurities ~10%, combined product yield 59% |
| Quantified Difference | Impurity reduction of ~5–10×; yield improvement of ~33 absolute percentage points (59% → 92.3%) |
| Conditions | Catalytic hydrogenation: Ni/Al/Fe/Co catalyst, 2.5–3.0 MPa H₂, 95–110 °C, methanol solvent, semi-batch substrate addition; CN108558680B Example 1 |
Why This Matters
Procurement of the purified mono-cyanoethyl compound eliminates the need for difficult separation of mono- vs. bis-cyanoethyl intermediates before hydrogenation, directly reducing downstream purification cost and improving atom economy by approximately 56% relative yield gain.
- [1] CN108558680B. Method for producing diethylene glycol mono-3-aminopropyl ether. Example 1 and background section: impurity data, yield data (92.3% vs. prior art 59%), GC purity >98.7%. View Source
